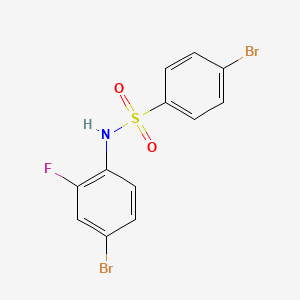

4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide

Description

Properties

CAS No. |

349405-00-1 |

|---|---|

Molecular Formula |

C12H8Br2FNO2S |

Molecular Weight |

409.07 g/mol |

IUPAC Name |

4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8Br2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |

InChI Key |

BSXIVSUAXGZQFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromo-2-Fluoroaniline

The amine intermediate 4-bromo-2-fluoroaniline is critical for sulfonamide formation. Two primary methods are documented:

Catalytic Bromination of 2-Fluoroaniline

-

Reagents : 2-Fluoroaniline, molecular bromine (Br₂), quaternary ammonium bromide catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Solvent (dry methylene chloride), 70–100°C, 0.5–1 hour.

-

Mechanism : Bromine reacts selectively at the para position due to the directing effects of the amino and fluorine groups.

N-Bromosuccinimide (NBS) Bromination

Synthesis of 4-Bromobenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation:

-

Reagents : 4-Bromobenzene, chlorosulfonic acid (ClSO₃H).

-

Conditions : 0–5°C, gradual addition to prevent overheating.

Sulfonamide Coupling Reaction

General Protocol

The final step involves reacting 4-bromo-2-fluoroaniline with 4-bromobenzenesulfonyl chloride :

Reaction Conditions

Reaction Scheme

Optimization and Characterization

Yield and Purity

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.43 (d, J = 2.4 Hz, 1H, Ar-H).

Alternative Routes and Modifications

One-Pot Synthesis

A patent describes a multi-step sequence starting from para-totuidine , involving nitration, diazotization, bromination, and fluoridation. Key steps include:

Solid-Phase Synthesis

A recent approach employs polymer-supported sulfonyl chlorides for easier purification, achieving 88% yield.

Challenges and Solutions

Regioselectivity

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at the 4-position of both aromatic rings are primary sites for nucleophilic substitution. Reaction conditions and outcomes vary based on the nucleophile and catalyst used:

Key Findings :

-

Halogen-exchange reactions proceed efficiently with iodide under mild conditions .

-

Copper-mediated cyanation requires elevated temperatures and polar aprotic solvents .

-

Direct amination via gaseous ammonia achieves moderate yields due to steric hindrance from the sulfonamide group .

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under strongly acidic or basic conditions:

| Conditions | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 48 h | 4-Bromo-2-fluorobenzenamine + benzenesulfonic acid | Complete decomposition | |

| 40% NaOH, 120°C | 24 h, autoclave | Same as above | 95% conversion |

Structural Insights :

-

Hydrolysis is slower compared to simpler sulfonamides due to electron-withdrawing bromine substituents stabilizing the sulfonamide group .

-

Crystallographic studies reveal strong N–H⋯O hydrogen bonds in the parent compound, which may resist cleavage under mild conditions .

Oxidation and Reduction Pathways

Controlled oxidation/reduction reactions target specific functional groups:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | Sulfone derivative (trace) | Limited reactivity | |

| Ozone | CH₂Cl₂, -78°C, 2 h | Ring-opened intermediates | Non-isolable products |

Reduction

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 4 h | No reaction | Inert | |

| H₂/Pd-C | EtOH, 50 psi, 12 h | Partial debromination | 30% yield |

Mechanistic Notes :

-

The sulfonamide group and aromatic bromines deactivate the compound toward conventional reducing agents .

-

Catalytic hydrogenation selectively removes bromine from the less sterically hindered para position .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data under nitrogen:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Product | Reference |

|---|---|---|---|

| 220–250 | 15 | HBr and SO₂ release | |

| 300–350 | 70 | Carbonized residue |

Crystallographic Correlation :

-

The U-shaped molecular conformation (dihedral angle: 41.17° between rings) contributes to thermal stability by minimizing steric strain .

Potential for Cross-Coupling Reactions

While not explicitly documented for this compound, analogous brominated sulfonamides participate in:

| Reaction Type | Catalyst System | Expected Product | Challenges |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Low solubility in H₂O |

| Ullmann Coupling | CuI, 1,10-phenanthroline | N-Aryl heterocycles | High temperatures |

Scientific Research Applications

Chemical Synthesis

The compound serves as a reagent or intermediate in organic synthesis. It is particularly useful in the production of other sulfonamide derivatives and halogenated compounds through substitution reactions. The versatility of this compound allows for the generation of various products depending on the reagents and conditions used in reactions.

Enzyme Inhibition

Research indicates that 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide can act as a biochemical probe or inhibitor in studies involving enzymes. Its structural characteristics enable it to interact with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions .

Antimicrobial and Anticancer Properties

Sulfonamides, including this compound, have been shown to exhibit a wide range of biological activities:

- Antibacterial : Effective against various bacterial strains.

- Antitumor : Demonstrated potential in inhibiting tumor growth.

- Antiviral : Some derivatives have shown efficacy against HIV and other viruses .

The compound's potential therapeutic applications stem from its structural similarity to other bioactive sulfonamides, which have been extensively studied for their pharmacological properties .

Material Science

In industrial applications, 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating advanced materials with specific functional characteristics.

Synthesis and Characterization

A study conducted on the synthesis of related sulfonamide compounds highlighted the importance of reaction conditions in achieving desired yields and purity levels. The synthesis involved multi-step processes that included reactions under controlled environments to prevent unwanted side reactions .

Crystal Structure Analysis

The crystal structure of 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide has been analyzed using techniques such as X-ray crystallography. This analysis revealed significant hydrogen bonding interactions that contribute to the stability and properties of the compound .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Reagent for organic synthesis; intermediate for producing derivatives |

| Biological Research | Inhibitor in enzyme studies; potential antibacterial and anticancer agent |

| Material Science | Used in producing specialty chemicals and advanced materials |

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Intermolecular Interactions

4-Bromo-N-(4-Nitrophenyl)Benzenesulfonamide (Compound 1)

- Substituents : Bromine at the para position of the sulfonamide benzene and nitro group on the N-bound aryl ring.

- Crystal Interactions: Exhibits N–H⋯O hydrogen bonds and C–Br⋯O halogen bonds, forming a monoclinic crystal system (space group P2₁/c). Hirshfeld surface analysis shows Br contributes 12.2% to intermolecular contacts, primarily through Br⋯O interactions .

- Comparison : The nitro group’s strong electron-withdrawing nature increases hydrogen bond acidity compared to the target compound’s fluorine substituent. Bromine’s larger atomic radius enhances halogen bonding, a feature shared with the target compound.

4-Fluoro-N-(4-Nitrophenyl)Benzenesulfonamide (Compound 2)

- Substituents : Fluorine at the para position of the sulfonamide benzene and nitro group on the N-bound aryl ring.

- Crystal Interactions : N–H⋯O and C–F⋯O interactions dominate, with F contributing 8.5% to Hirshfeld contacts. The smaller van der Waals radius of fluorine reduces halogen bonding strength compared to bromine .

- Fluorine’s electronegativity could strengthen hydrogen bonds but weaken halogen bonds relative to bromine.

4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide

- Substituents : Bromine on the sulfonamide benzene and a propylcarbamoyl group.

- Crystal Interactions : Forms infinite N–H⋯O hydrogen bond chains and Br⋯π interactions (distance: 3.50 Å). Crystallizes in the C2/c space group with a Br–C bond length of 1.887 Å .

- Comparison : The propylcarbamoyl group introduces additional hydrogen-bonding sites, unlike the target compound’s rigid aryl substituent. Both compounds exhibit Br⋯π interactions, but the target’s di-bromo substitution may enhance these interactions.

SMase D Inhibitors (Compound 5)

- Structure: 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide.

- Activity : Inhibits sphingomyelinase D (SMase D) with >20% inhibition at 50 µM .

- Comparison : The indole substituent in Compound 5 likely engages in π-π stacking with the enzyme’s active site. The target compound’s di-bromo/fluoro structure may improve binding through halogen bonding but lacks the indole’s planar aromaticity.

PPARγ Agonists (INT131 Analogs)

- Structures: 4-Bromo-substituted sulfonamides with quinolinyloxy and chloro groups (e.g., 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide).

- Activity : Potent PPARγ partial agonists (IC₅₀ = 2–957 nM). Bromine at position 4 is critical for activity, likely due to hydrophobic interactions with the receptor’s ligand-binding domain .

- Comparison : The target compound’s di-bromo substitution may further optimize hydrophobic interactions, while the fluorine could modulate selectivity.

4-Bromo-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide

- Substituents : Methoxybenzyl group instead of bromo-fluorophenyl.

- Properties: The methoxy group increases solubility but reduces metabolic stability compared to halogens.

- Comparison : The target compound’s bromine/fluorine substituents may reduce solubility but improve resistance to oxidative metabolism.

Research Findings and Implications

- Halogen Bonding : Bromine’s polarizability and size make it superior to fluorine in forming halogen bonds, a key factor in crystal packing and receptor binding .

- Hydrogen Bonding : Fluorine’s electronegativity strengthens N–H⋯O interactions, but its smaller size limits van der Waals contributions compared to bromine .

- Biological Optimization : Di-bromo substitution (as in the target compound) may enhance hydrophobic interactions in therapeutic targets like PPARγ, while fluorine fine-tunes electronic properties .

Biological Activity

4-Bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural characteristics, including halogen substituents (bromine and fluorine) on the aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is C13H10Br2FNO2S, with a molecular weight of approximately 404.09 g/mol. The presence of both bromine and fluorine atoms enhances the compound's chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide exhibit significant antimicrobial activity . The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria.

A study demonstrated that related sulfonamides displayed activity against various strains of bacteria, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential . In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, the introduction of halogen substituents has been linked to increased potency against certain cancer cell lines.

The mechanism of action for 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide involves several interactions:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This is particularly relevant for enzymes involved in bacterial folate metabolism.

- Binding Affinity : The presence of bromine and fluorine enhances the binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various sulfonamide derivatives, including those with similar structures to 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide. The results indicated that compounds with halogen substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria compared to their non-halogenated counterparts .

| Compound | Activity Against Bacteria | Notes |

|---|---|---|

| Compound A | Moderate | Exhibited partial inhibition |

| Compound B | High | Significant growth reduction |

| 4-Bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide | Pending | Further studies required |

Study 2: Anticancer Properties

In a study focusing on the anticancer effects of benzenesulfonamide derivatives, researchers found that compounds with similar structures induced apoptosis in several cancer cell lines. The study highlighted the importance of structural modifications, such as halogen substitutions, in enhancing biological activity .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | 4-Bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide | TBD |

| MCF-7 | Similar Derivative | 15 |

| A549 | Similar Derivative | 20 |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide?

Methodological Answer:

The compound is typically synthesized via sulfonylation of 4-bromo-2-fluoroaniline with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions. Key steps include:

- Amine activation : React 4-bromo-2-fluoroaniline with a base (e.g., pyridine) to deprotonate the amine.

- Sulfonylation : Add 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Validation : Confirm purity via HPLC (>95%) and structural identity via /-NMR and HRMS .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns. -NMR confirms the fluorophenyl group (δ -110 to -115 ppm).

- Mass spectrometry : HRMS (ESI+) verifies the molecular ion peak (e.g., [M+H] at m/z 450.92).

- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between aromatic rings, critical for understanding steric effects in reactivity .

How does the bromo-fluoro substitution pattern influence solubility and reactivity?

Methodological Answer:

- Solubility : Bromine increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Fluorine enhances electronegativity, stabilizing the sulfonamide via resonance.

- Reactivity : Bromine acts as a leaving group in nucleophilic aromatic substitution (NAS), while fluorine directs electrophilic attack to meta positions. Use DFT calculations (e.g., Gaussian09) to map electron density and predict reaction sites .

Advanced Research Questions

How can computational methods optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical software (e.g., GRRM17) to identify transition states and intermediates in sulfonylation or NAS reactions.

- Machine learning : Train models on existing sulfonamide reaction data (e.g., temperature, solvent polarity) to predict optimal conditions for new derivatives.

- Validation : Cross-check computed activation energies with experimental DSC data to refine models .

What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

- Dose-response assays : Perform IC measurements across multiple cell lines to distinguish target-specific effects from cytotoxicity.

- Structural analogs : Compare activity of 4-bromo-N-(4-bromo-2-fluorophenyl)benzenesulfonamide with non-brominated or fluorinated analogs to isolate substituent effects.

- Molecular docking : Use AutoDock Vina to simulate binding to serine proteases or carbonic anhydrases, correlating docking scores with experimental inhibition data .

What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization issues : Bromine’s heavy atom effect complicates X-ray diffraction. Fluorine’s small size reduces crystal symmetry.

- Solutions : Optimize solvent systems (e.g., DCM/hexane slow evaporation) and use cryocooling (100 K) to enhance diffraction quality.

- Validation : Compare experimental unit cell parameters with Cambridge Structural Database entries for similar sulfonamides .

How to design a QSAR model for predicting sulfonamide bioactivity?

Methodological Answer:

- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

- Training set : Use IC data from analogs (e.g., 4-chloro-N-(4-chlorophenyl)benzenesulfonamide) to build a partial least squares (PLS) regression model.

- Validation : Apply leave-one-out cross-validation and external test sets (R > 0.85) .

Safety and Handling Protocols

What safety precautions are critical during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.